Technical Profile: 9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol
Technical Profile: 9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol
The following technical guide provides an in-depth analysis of 9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol , a bicyclic amine intermediate of significant interest in medicinal chemistry, particularly in the development of muscarinic antagonists and granatane alkaloids.
[1]
Executive Summary
9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol (also known as N-isopropylgranatoline) is a bicyclic heterocycle belonging to the granatane class. Structurally, it is a homolog of the tropane alkaloid skeleton (8-azabicyclo[3.2.1]octane), distinguished by an expanded ring system that imparts unique conformational flexibility and steric properties.
In drug discovery, this scaffold serves as a critical intermediate for synthesizing G-protein coupled receptor (GPCR) ligands, specifically muscarinic acetylcholine receptor antagonists. Its structural rigidity, combined with the basic nitrogen center, makes it an ideal pharmacophore for exploring structure-activity relationships (SAR) beyond the traditional tropane space (e.g., Atropine, Ipratropium).
Chemical Identity & Nomenclature
The IUPAC name 9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol encodes the precise connectivity and stereochemistry of the molecule.
Nomenclature Breakdown
| Component | Structural Significance |
| Bicyclo[3.3.1] | Indicates a bicyclic system with two bridgeheads connected by three bridges containing 3, 3, and 1 carbon atoms, respectively.[1][2] |
| Nonane | The parent alkane contains 9 carbon atoms in the ring system ( |
| 9-aza | A nitrogen atom replaces the carbon at position 9 (the one-atom bridge). |
| 9-(Propan-2-yl) | An isopropyl group is attached to the nitrogen at position 9. |
| 3-ol | A hydroxyl group is attached to carbon 3. |
Physicochemical Properties[3]
-
Molecular Formula :
-
Molecular Weight : 183.29 g/mol
-
CAS Number : 1195148-85-6 (Generic/Isomer specific variants may vary)
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Stereochemistry : The molecule exhibits endo/exo isomerism at the C3 position relative to the nitrogen bridge. The endo isomer (hydroxyl group axial/cis to the N-bridge) is typically the bioactive conformer in analogous tropane drugs.
Synthetic Methodology
The synthesis of the 9-azabicyclo[3.3.1]nonane core relies on the Robinson-Schöpf condensation , a biomimetic double Mannich reaction. This route is favored for its efficiency in constructing the bicyclic skeleton in a single step.
Reaction Scheme Pathway
The synthesis proceeds in two stages:
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Cyclization : Condensation of glutaraldehyde, acetonedicarboxylic acid, and isopropylamine to form the ketone intermediate (9-isopropyl-9-azabicyclo[3.3.1]nonan-3-one).
-
Reduction : Stereoselective reduction of the ketone to the alcohol.
Figure 1: Synthetic pathway for the construction of the 9-azabicyclo[3.3.1]nonane scaffold via Robinson-Schöpf condensation.
Detailed Protocol: Robinson-Schöpf Condensation
This protocol is adapted from standard granatane synthesis methodologies [1, 3].
Reagents:
-
Glutaraldehyde (25% aq. solution)
-
Acetonedicarboxylic acid
-
Isopropylamine
-
Sodium acetate (buffer)
Step-by-Step Procedure:
-
Preparation of Buffer : Dissolve sodium acetate in water to establish a pH of approximately 5.0–6.0. The Robinson-Schöpf reaction is pH-sensitive; too basic conditions promote polymerization of glutaraldehyde, while too acidic conditions inhibit imine formation.
-
Addition of Reactants : To the buffered solution cooled to 0–5°C, add acetonedicarboxylic acid (1.0 equiv) and isopropylamine (1.0 equiv).
-
Cyclization : Add glutaraldehyde (1.0 equiv) dropwise. The reaction mixture is stirred at room temperature for 48 hours. Evolution of
indicates the decarboxylation step is proceeding. -
Workup : Acidify the mixture with HCl to remove neutral impurities (extract with ether). Then, basify the aqueous layer with NaOH (pH > 10) and extract the product into dichloromethane (DCM).
-
Purification : The resulting ketone (9-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol) can be purified via vacuum distillation or recrystallization as a hydrochloride salt.
Stereoselective Reduction
The reduction of the ketone determines the stereochemistry of the final alcohol (3-ol).
-
Catalytic Hydrogenation (
) : Typically favors the endo isomer (axial alcohol) due to the adsorption of the sterically less hindered face of the molecule onto the catalyst surface. -
Hydride Reduction (
) : Often yields a mixture, with the product ratio dependent on the solvent and temperature, though often favoring the thermodynamically stable isomer.
Structural Analysis & Stereochemistry
The 9-azabicyclo[3.3.1]nonane system exists predominantly in a chair-chair conformation. Unlike the tropane system (which is rigid), the granatane system has more flexibility, but the N-bridge locks the conformation significantly.
Endo vs. Exo Isomers
-
Endo (
) : The hydroxyl group is oriented towards the nitrogen bridge. In the chair-chair conformation, this usually corresponds to an axial position relative to the piperidine ring containing the alcohol. -
Exo (
) : The hydroxyl group is oriented away from the nitrogen bridge (equatorial).
Mechanistic studies suggest that for muscarinic activity, the stereochemistry at C3 is critical. Analogs of atropine utilize the endo-configuration.
Figure 2: Stereochemical outcomes of the granatane ketone reduction.
Applications in Drug Development
The 9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol scaffold is a homolog of the tropane moiety found in Ipratropium Bromide and Tiotropium .
-
Muscarinic Antagonists : Extension of the tropane ring from 2 carbons (bridge) to 3 carbons (granatane) alters the binding affinity profile for muscarinic receptors (M1–M5). This modification is used to tune selectivity and pharmacokinetic properties (e.g., lipophilicity).
-
Chemical Probes : The secondary alcohol at position 3 allows for esterification with tropic acid or other carboxylic acids to generate novel antispasmodics or bronchodilators.
-
N-Substitution Effects : The isopropyl group (propan-2-yl) on the nitrogen mimics the quaternary ammonium structure found in potent anticholinergics when protonated, or serves as a precursor for quaternization (e.g., with methyl bromide) to create non-BBB penetrating drugs.
References
-
Organic Syntheses . "Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO)". Org.[2][3][4] Synth.2022 , 99, 139-155. Link
-
National Institutes of Health (PMC) . "Identification of Granatane Alkaloids from Duboisia myoporoides". J. Nat. Prod.2024 .[5] Link
-
Google Patents . "US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives". Link
-
ChemicalBook . "9-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol Product Description". Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. orgsyn.org [orgsyn.org]
- 3. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 4. Showing Compound 9-Azabicyclo[3.3.1]nonan-3-one (FDB000781) - FooDB [foodb.ca]
- 5. Identification of Granatane Alkaloids from Duboisia myoporoides (Solanaceae) using Molecular Networking and Semisynthesis - PMC [pmc.ncbi.nlm.nih.gov]
